3,5-Dimethyl-1-octyl-1H-pyrazole
Overview
Description
3,5-Dimethyl-1-octyl-1H-pyrazole is an organic compound with the molecular formula C13H24N2. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-octyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with an octyl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, at elevated temperatures. The process involves nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the octyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-octyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding pyrazole ketones or carboxylic acids.
Reduction: Reduced pyrazole derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1-octyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-octyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the octyl group, making it less hydrophobic and potentially less bioactive.
1-Octyl-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
3,5-Dimethyl-1H-pyrazole: Lacks the octyl group, resulting in different solubility and reactivity profiles.
Uniqueness
3,5-Dimethyl-1-octyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyl group enhances its hydrophobicity, making it more suitable for applications in non-polar environments and potentially increasing its bioactivity .
Properties
IUPAC Name |
3,5-dimethyl-1-octylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDZDZCKKMRPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=CC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347839 | |
Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-46-1 | |
Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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